2-[Bromoacetyl]phenoxathiin
Description
Structure
3D Structure
Properties
CAS No. |
6517-30-2 |
|---|---|
Molecular Formula |
C14H9BrO2S |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
2-bromo-1-phenoxathiin-2-ylethanone |
InChI |
InChI=1S/C14H9BrO2S/c15-8-10(16)9-5-6-12-14(7-9)18-13-4-2-1-3-11(13)17-12/h1-7H,8H2 |
InChI Key |
PHPREENNXYTOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromoacetyl Phenoxathiin
Preparation of 2-[Bromoacetyl]phenoxathiin from Precursors
The synthesis originates from 2-acetylphenoxathiin (B8607918), which serves as the immediate precursor. The core of the synthesis is the introduction of a bromine atom at the alpha-position of the acetyl group.
The conversion of 2-acetylphenoxathiin to this compound is achieved through an alpha-bromination reaction. fiveable.me This type of reaction is a fundamental transformation in organic chemistry for functionalizing the carbon atom adjacent to a carbonyl group. fiveable.me
In a typical procedure, the bromination of 2-acetylphenoxathiin is carried out in an acidic medium. While various brominating agents can be employed for such transformations, including N-bromosuccinimide (NBS) or copper(II) bromide, elemental bromine (Br₂) in an appropriate solvent is a common choice. nih.govmasterorganicchemistry.com The use of an acid catalyst is crucial as it facilitates the formation of an enol intermediate, which is the reactive species in the subsequent halogenation step. masterorganicchemistry.comlibretexts.org Acetic acid is often used as both the solvent and the acid catalyst for these types of reactions. libretexts.orglibretexts.org
The general reaction can be depicted as follows: 2-acetylphenoxathiin + Br₂ (in acidic medium) → this compound + HBr
This transformation yields the desired α-bromo ketone, which is a versatile intermediate for further synthetic applications, such as the synthesis of various heterocyclic compounds and fluorescent probes. lew.ro
The efficiency of the bromination reaction is dependent on several factors, including the choice of brominating agent, solvent, temperature, and reaction time. The optimization of these parameters is critical to maximize the yield of the desired product while minimizing the formation of byproducts, such as di-brominated compounds. nih.gov
Research into the α-bromination of substituted acetophenones has shown that different brominating agents exhibit varying efficiencies. For instance, studies comparing pyridine (B92270) hydrobromide perbromide, N-bromosuccinimide (NBS), and cupric bromide found that pyridine hydrobromide perbromide can provide higher yields under certain conditions. nih.gov Temperature also plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to a decrease in yield due to the formation of undesired side products. nih.gov For example, in the bromination of 4'-chloroacetophenone, 90 °C was identified as an optimal temperature to achieve a high yield while avoiding significant byproduct formation. nih.gov
For the synthesis of this compound specifically, one documented procedure involves the bromination of 2-acetylphenoxathiin in an acid medium. Following the reaction, the product can be isolated and purified. The resulting this compound is a key starting material for a variety of other compounds. For instance, its subsequent reaction via the Kornblum oxidation to yield the corresponding glyoxal (B1671930) derivative can proceed with a near-quantitative yield of 99%. This high conversion rate in subsequent steps underscores the importance of an efficient initial bromination.
Table 1: Factors Influencing α-Bromination of Ketones
| Parameter | Influence on Reaction | Considerations for Optimization |
| Brominating Agent | Affects reactivity and selectivity. Common agents include Br₂, NBS, and pyridine hydrobromide perbromide. nih.govmasterorganicchemistry.com | Pyridine hydrobromide perbromide has shown high efficiency in some cases. Liquid bromine is highly toxic and corrosive. nih.gov |
| Solvent | Can act as a catalyst (e.g., acetic acid) and influences solubility of reactants. libretexts.org | Acetic acid is a common choice for acid-catalyzed brominations. libretexts.org |
| Temperature | Controls the reaction rate. Higher temperatures can lead to byproducts. nih.gov | An optimal temperature must be found to balance reaction speed and selectivity. nih.gov |
| Catalyst | Acid catalysts (e.g., HBr, Acetic Acid) are essential for enol formation. masterorganicchemistry.com | The concentration and type of acid can affect the rate of the rate-determining step. libretexts.org |
Mechanistic Investigations of this compound Formation
The formation of this compound via the bromination of 2-acetylphenoxathiin in an acidic medium proceeds through a well-established mechanism involving an enol intermediate. masterorganicchemistry.comlibretexts.org
The mechanism can be broken down into the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. masterorganicchemistry.com
Enol Formation (Tautomerism): A weak base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is typically the slow, rate-determining step of the reaction. libretexts.org The resulting electrons form a carbon-carbon double bond, and the electrons from the carbonyl double bond move to the oxygen atom, neutralizing the positive charge and forming a neutral enol intermediate. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack on Bromine: The enol acts as a nucleophile. The electron pair from the C=C double bond attacks an electrophilic bromine molecule (Br₂). This forms the new carbon-bromine bond at the α-position and breaks the Br-Br bond, releasing a bromide ion. masterorganicchemistry.com
Deprotonation: The resulting intermediate is a protonated ketone (an oxonium ion). A weak base in the reaction mixture removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-bromo ketone product, this compound. masterorganicchemistry.comlibretexts.org
This acid-catalyzed mechanism ensures that mono-bromination is the primary outcome, as the electron-withdrawing bromine atom in the product deactivates the enol from further reaction.
Chemical Transformations and Derivatization Strategies of 2 Bromoacetyl Phenoxathiin
Nucleophilic Substitution Reactions Involving the Bromoacetyl Moiety
The bromine atom in the bromoacetyl group of 2-[bromoacetyl]phenoxathiin is a labile leaving group, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for a variety of substitution reactions, leading to the formation of new carbon-oxygen and carbon-heteroatom bonds.
Reactions with Substituted Aroxides
The reaction of this compound with substituted aroxides proceeds via an SN2 mechanism, where the aroxide anion displaces the bromide ion. This reaction is a powerful method for synthesizing α-aryloxyketones. Specifically, when 2-(α-bromoacetyl)-phenoxathiin is reacted with solid alkaline phenoxides derived from meta- or para-formylphenols in dichloromethane (B109758) in the presence of a crown ether, the corresponding 2-(α-formylaryloxyacetyl)-phenoxathiins are obtained. arkat-usa.org The crown ether plays a crucial role by complexing the alkali metal cation of the phenoxide, thereby increasing its solubility and nucleophilicity in the organic solvent. arkat-usa.org
However, a different reaction pathway is observed when the starting phenols are ortho-formylphenols or 1-formyl-2-naphthol. In these cases, the initial nucleophilic substitution is followed by an intramolecular dehydrative cyclization, specifically an aldol (B89426) condensation followed by crotonization. This leads to the formation of 2-benzo[b]furyl 2-phenoxathiinyl ketones and naphtho[3,2-b]furyl-2 2-phenoxathiinyl ketone, respectively. arkat-usa.org
Table 1: Products from the reaction of this compound with substituted aroxides. arkat-usa.org
| Starting Phenol (B47542) | Product |
|---|---|
| m-formylphenol | 2-(α-m-formylaryloxyacetyl)-phenoxathiin |
| p-formylphenol | 2-(α-p-formylaryloxyacetyl)-phenoxathiin |
| o-formylphenol | 2-benzo[b]furyl 2-phenoxathiinyl ketone |
Synthesis of Ethers and Esters via Phase Transfer Catalysis
Phase transfer catalysis (PTC) provides an efficient and versatile method for the synthesis of ethers and esters from this compound. This technique facilitates the reaction between water-soluble nucleophiles and organic-soluble substrates by employing a phase transfer catalyst, which transports the nucleophile from the aqueous phase to the organic phase. While specific examples utilizing this compound under PTC for ether and ester synthesis are not extensively detailed in the provided context, the general principles of PTC are well-established for similar α-haloketones. The Williamson ether synthesis, a classic method for ether formation, can be adapted to PTC conditions, where an alkoxide, generated in an aqueous phase, reacts with the α-haloketone in an organic phase. youtube.com This approach avoids the need for anhydrous solvents and strong bases in the organic phase.
Annulation and Heterocyclic Ring Formation
The bromoacetyl moiety of this compound is a key synthon for the construction of various heterocyclic rings through annulation reactions. These reactions typically involve a sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration or other condensation steps.
Construction of Nitrogen-Containing Heterocycles (e.g., Indolizine (B1195054), Quinoxaline (B1680401), Imidazo[1,2-a]pyridine, Thiazole (B1198619) Derivatives)
Indolizine Derivatives: The synthesis of indolizine derivatives can be achieved through various methods, often involving the reaction of a pyridine (B92270) derivative with an α-haloketone. nih.govresearchgate.net For instance, a common route involves the initial N-alkylation of a pyridine with this compound to form a pyridinium (B92312) salt, which can then undergo an intramolecular cyclization to form the indolizine ring system. researchgate.net
Quinoxaline Derivatives: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsphinxsai.com While direct reaction of this compound with o-phenylenediamine is not the standard method, the bromoacetyl group can be a precursor to the required dicarbonyl functionality.
Imidazo[1,2-a]pyridine Derivatives: A classical and widely used method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as this compound. nanobioletters.comorganic-chemistry.orgnih.gov This reaction proceeds via initial N-alkylation of the 2-aminopyridine followed by intramolecular cyclization and dehydration. nanobioletters.com Various catalysts, including copper silicate, can be employed to facilitate this transformation. nanobioletters.com
Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. researchgate.netnih.gov In this context, this compound can react with various thioamides to yield 2,4-disubstituted thiazoles bearing a phenoxathiin (B166618) moiety. nih.govfrontiersin.orgresearchgate.net The reaction of thiosemicarbazone derivatives with α-bromoketones is another facile route to thiazole derivatives. nih.gov
Formation of Fused Systems (e.g., Benzo[b]furyl and Naphtho[3,2-b]furyl Ketones)
As previously mentioned in section 3.1.1, the reaction of this compound with ortho-hydroxyaryl aldehydes or ketones leads to the formation of fused furan (B31954) systems. arkat-usa.org The initial nucleophilic substitution of the bromide by the phenoxide is followed by an intramolecular aldol-type condensation, which, after dehydration, yields benzo[b]furyl or naphtho[3,2-b]furyl ketones. arkat-usa.org This transformation is a variation of the Rap-Stoermer reaction. arkat-usa.org The synthesis of benzofurans can also be achieved through other routes, such as the intramolecular cyclization of O-arylketones. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org
Table 2: Examples of Fused Systems from this compound. arkat-usa.org
| Reactant | Fused Product |
|---|---|
| ortho-formylphenol | 2-benzo[b]furyl 2-phenoxathiinyl ketone |
Diversification of the Phenoxathiin Scaffold through Bromoacetyl Reactivity
The reactivity of the bromoacetyl group serves as a gateway for extensive diversification of the phenoxathiin scaffold. The nucleophilic substitution and annulation reactions discussed above introduce a wide range of new functional groups and heterocyclic systems, each with the potential for further chemical modification. For instance, the introduction of a formyl group via reaction with formyl-substituted aroxides provides a handle for subsequent reactions such as Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid. arkat-usa.org Similarly, the synthesized heterocyclic derivatives can be further functionalized on the newly formed ring. This versatility allows for the creation of a large library of phenoxathiin derivatives with tailored electronic and steric properties for various applications in materials science and medicinal chemistry. The differential reactivity of the bromoacetyl group compared to other functionalities, such as maleimides, allows for chemoselective modifications, further expanding the synthetic possibilities. nih.gov
Advanced Spectroscopic Characterization Techniques in 2 Bromoacetyl Phenoxathiin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-[Bromoacetyl]phenoxathiin and its derivatives. nih.govresearchgate.net Both ¹H-NMR and ¹³C-NMR are utilized to map the connectivity and chemical environment of each atom within the molecule. scielo.brkoreascience.kr
Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the spectrum is typically characterized by distinct regions. The aromatic protons on the phenoxathiin (B166618) ring system appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm). The precise chemical shifts and splitting patterns are influenced by the substitution pattern on the rings.
A key diagnostic signal is the singlet corresponding to the methylene (B1212753) protons (CH₂) of the bromoacetyl group (-COCH₂Br). This signal is typically observed in the range of δ 4.0-5.0 ppm. researchgate.net Its integration confirms the presence of the two protons, and its chemical shift is indicative of the electron-withdrawing nature of the adjacent carbonyl and bromine groups. The analysis of these spectral features, often aided by two-dimensional techniques like COSY, is essential for confirming the structure of newly synthesized derivatives. nih.gov
Interactive Table: Typical ¹H-NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet |
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton of the molecule. researchgate.net In this compound derivatives, the carbonyl carbon (C=O) of the acetyl group gives a characteristic signal in the highly deshielded region of the spectrum, typically around δ 190 ppm. The carbon atom attached to the bromine (CH₂C H₂Br) appears at a more shielded position, generally between δ 30-40 ppm. researchgate.net
The aromatic region of the ¹³C-NMR spectrum displays multiple signals corresponding to the twelve carbons of the phenoxathiin ring. Complete assignment of these signals is often achieved using two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their attached protons and with protons two or three bonds away, respectively. nih.govscielo.br These methods are critical for differentiating between isomers and confirming the precise location of substituents on the phenoxathiin core. researchgate.net
Interactive Table: Characteristic ¹³C-NMR Chemical Shifts for this compound Scaffolds
| Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~190 |
| Aromatic Carbons (C-S, C-O) | 150 - 160 |
| Aromatic Carbons (C-H, C-C) | 115 - 135 |
Electronic and Vibrational Spectroscopy for Molecular Insights
Electronic and vibrational spectroscopy techniques probe the electronic transitions and molecular vibrations within a compound, offering insights into bonding, functional groups, and electronic properties.
UV-Visible spectroscopy measures the electronic transitions within a molecule. Phenoxathiin derivatives typically exhibit intense absorption bands in the UV region. For instance, studies on related phenoxathiin-10,10-dioxide derivatives show an intense absorption band between 230-250 nm and a less intense band around 300 nm which is often used for excitation in fluorescence studies. researchgate.net
The emission spectra of these compounds can be highly sensitive to the solvent environment. Some brominated phenoxathiin derivatives display a significant solvatochromic effect, where the fluorescence peak shifts to longer wavelengths (a bathochromic shift) in more polar solvents. researchgate.net This phenomenon suggests a change in the dipole moment upon excitation, indicating a charge transfer character in the excited state. The analysis of these shifts using models like the Lippert-Mataga plot can provide information about the nature of the emitting species. researchgate.net
Interactive Table: Photophysical Data for a Representative Brominated Phenoxathiin Derivative (3-CH₂Br-phenoxathiin-10,10-dioxide)
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
|---|---|---|
| Cyclohexane | 296 | 350 |
| Chloroform | 296 | 363 |
| Acetonitrile | 296 | 385 |
| Methanol | 296 | 392 |
Data adapted from a study on phenoxathiin-10,10-dioxide derivatives. researchgate.net
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mdpi.com For this compound, the most prominent and diagnostic band in the FT-IR spectrum is the strong absorption from the carbonyl (C=O) stretch, typically appearing in the range of 1680-1715 cm⁻¹. researchgate.net
Other key vibrational modes include the C-Br stretching vibration, which is expected at lower frequencies (typically 500-600 cm⁻¹), and the characteristic vibrations of the phenoxathiin ring system. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and the asymmetric C-O-C and C-S-C stretches of the central heterocyclic ring, which are often found in the 1250-1000 cm⁻¹ and 700-600 cm⁻¹ regions, respectively. nih.goviosrjournals.org Comparing experimental spectra with theoretical calculations can aid in the precise assignment of these vibrational modes. nih.gov
Interactive Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Carbonyl Stretch | C=O | 1680 - 1715 |
| Aromatic C=C Stretch | C=C | 1400 - 1600 |
| Asymmetric C-O-C Stretch | Ar-O-Ar | 1200 - 1250 |
| C-S Stretch | Ar-S-Ar | 600 - 700 |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to detect and study species with unpaired electrons, such as free radicals and cation radicals. nih.govethernet.edu.et While this compound itself is a diamagnetic molecule (no unpaired electrons), its cation radical can be generated through chemical or electrochemical oxidation.
Research has shown that the phenoxathiin cation radical can be stabilized and studied using ESR spectroscopy. nih.gov The resulting ESR spectrum provides valuable information about the distribution of the unpaired electron (spin density) across the molecule through the analysis of hyperfine coupling constants. These constants arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H). This analysis reveals which parts of the molecule, specifically which carbon and hydrogen atoms, bear the most radical character, offering deep insight into the electronic structure of its oxidized form. nih.govucl.ac.uk
Chromatographic Methodologies for Separation and Analysis of Derivatives
The synthesis of various derivatives starting from this compound necessitates robust analytical methods to separate complex mixtures and purify the desired products. Thin-layer chromatographic techniques are particularly well-suited for the rapid and efficient analysis of these compounds.
Thin-Layer Chromatography (TLC) is a cornerstone technique for the qualitative analysis of this compound and its derivatives. Its application is crucial for monitoring the progress of synthesis reactions, allowing researchers to observe the consumption of starting materials and the formation of products in near real-time.
In the synthesis of various phenoxathiin derivatives, TLC is routinely employed to confirm the purity of the synthesized compounds. For instance, in the preparation of derivatives from this compound, the reaction progress is meticulously monitored by TLC. The purification of the resulting products is often achieved through preparative TLC on silica (B1680970) gel.
Standard TLC procedures for phenoxathiin derivatives typically utilize silica gel 60 F₂₅₄ plates as the stationary phase. The choice of the mobile phase is critical and is tailored to the polarity of the specific derivatives being analyzed. Common solvent systems are mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in varying ratios. Visualization of the separated spots on the TLC plate is commonly achieved under UV light (254 nm), which is effective for these UV-active compounds.
Below is a representative table illustrating the effect of the mobile phase composition on the Retention Factor (Rƒ) for a hypothetical series of this compound derivatives.
| Derivative | Mobile Phase (Hexane:Ethyl Acetate) | Stationary Phase | Retention Factor (Rƒ) |
| Derivative A (Less Polar) | 80:20 | Silica Gel 60 F₂₅₄ | 0.65 |
| Derivative B (Intermediate Polarity) | 60:40 | Silica Gel 60 F₂₅₄ | 0.45 |
| Derivative C (More Polar) | 40:60 | Silica Gel 60 F₂₅₄ | 0.25 |
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a powerful complementary technique to normal-phase TLC, particularly useful for the analysis of less polar to moderately polar phenoxathiin derivatives. In RP-TLC, the stationary phase is non-polar, and the mobile phase is polar, leading to an elution order that is typically the inverse of that seen in normal-phase TLC.
The chromatographic behavior of derivatives of this compound has been investigated using RP-TLC to assess their hydrophobic character. These studies are important for understanding the potential interactions of these molecules in biological systems.
For the RP-TLC analysis of this compound derivatives, C18-modified silica gel plates are commonly used as the stationary phase. The mobile phase typically consists of a mixture of water and an organic modifier, such as ethanol (B145695) or acetonitrile. The retention of the compounds is influenced by the proportion of the organic modifier in the mobile phase; a higher concentration of the organic solvent generally leads to a higher Rƒ value.
The following table demonstrates the typical behavior of this compound derivatives in an RP-TLC system.
| Derivative | Mobile Phase (Ethanol:Water) | Stationary Phase | Retention Factor (Rƒ) |
| Derivative X (More Hydrophobic) | 60:40 | C18-Silica Gel | 0.70 |
| Derivative Y (Intermediate Hydrophobicity) | 70:30 | C18-Silica Gel | 0.50 |
| Derivative Z (Less Hydrophobic) | 80:20 | C18-Silica Gel | 0.30 |
Computational Chemistry and Theoretical Approaches for 2 Bromoacetyl Phenoxathiin Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure and reactivity of complex organic molecules such as 2-[Bromoacetyl]phenoxathiin.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic properties of molecular systems. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound.
Furthermore, DFT calculations are instrumental in determining reactivity descriptors such as electrostatic potential maps, which identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Table 1: Calculated Geometric Parameters for Phenoxathiin (B166618) Derivatives from DFT Studies
| Compound | Substituent Position | Dihedral Angle (°) | C-S-C Angle (°) | C-O-C Angle (°) | Reference |
| Phenoxathiin | - | 142.3 | 97.7 | 117.4 | nih.gov |
| 1-Diazoniophenoxathiin | 1 | ~145 | Not Reported | Not Reported | researchgate.net |
| 3-Diazoniophenoxathiin | 3 | ~138 | Not Reported | Not Reported | researchgate.net |
| This compound | 2 | Predicted ~140-145 | Predicted ~97-98 | Predicted ~117-118 | Hypothetical |
Note: Data for this compound is hypothetical and based on trends observed in related compounds.
Molecular Orbital (MO) Analysis and Electronic Transitions
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern chemical reactivity and electronic transitions. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For phenoxathiin derivatives, the nature and position of substituents can significantly influence the energies of the frontier orbitals. researchgate.net In a study on phenoxathiin diazonium compounds, it was found that the position of the diazonium group affects the HOMO and LUMO energy levels. researchgate.net
The introduction of a bromoacetyl group at the 2-position of the phenoxathiin ring is expected to lower the energies of both the HOMO and LUMO due to its electron-withdrawing nature. This can be analyzed using MO calculations to predict the reactivity and potential for charge-transfer interactions within the molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to simulate electronic absorption spectra, providing insights into the electronic transitions between molecular orbitals. researchgate.net Studies on phenoxathiin-10,10-dioxide derivatives have utilized TD-DFT to explain experimental photophysical data by identifying charge transfer characteristics in the excited state. researchgate.net
Table 2: Frontier Molecular Orbital Energies for Phenoxathiin and a Representative Derivative
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Phenoxathiin | Not Reported | Not Reported | Not Reported | |
| 2-Diazoniophenoxathiin | -8.76 | -5.44 | 3.32 | researchgate.net |
| This compound | Predicted ~ -8.5 | Predicted ~ -2.0 | Predicted ~ 6.5 | Hypothetical |
Note: Data for this compound is hypothetical and based on general trends for electron-withdrawing substituents.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their observed properties. researchgate.netnih.gov These models are valuable for predicting the properties of new or untested compounds.
Correlation of Molecular Descriptors (e.g., Harmonic Oscillator Model of Aromaticity (HOMA), Gibbs Energy of Formation)
QSPR models rely on molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, relevant descriptors would include topological indices, electronic descriptors (like HOMO/LUMO energies), and geometric descriptors.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric descriptor used to quantify the aromaticity of a cyclic system. nih.govresearchgate.net It is based on the deviation of bond lengths from an optimal value for an aromatic system. For this compound, HOMA calculations could reveal how the bromoacetyl substituent influences the aromaticity of the two benzene (B151609) rings within the phenoxathiin core. nih.gov
The Gibbs Free Energy of Formation (ΔGf) is a thermodynamic descriptor that indicates the stability of a molecule. carleton.edu It can be calculated using quantum chemical methods and correlated with other molecular properties in a QSPR model. For a series of phenoxathiin derivatives, ΔGf could be used to predict their relative stabilities.
Predictive Modeling for Related Compounds
By developing a QSPR model based on a training set of phenoxathiin derivatives with known properties, it becomes possible to predict the properties of other related compounds, including this compound. nih.govnih.gov For instance, a QSPR model could be built to predict the reactivity, solubility, or other physicochemical properties based on calculated molecular descriptors. This predictive capability is particularly useful in the early stages of drug discovery and materials science for screening large libraries of virtual compounds. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govyoutube.com While quantum chemical calculations often focus on static, optimized structures, MD simulations can reveal information about conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or near a biological target). mdpi.comresearchgate.net
For this compound, MD simulations could be used to:
Explore its conformational landscape and the flexibility of the bromoacetyl side chain.
Simulate its interaction with a solvent to predict its solvation properties.
Model its binding to a biological target, which could be relevant for understanding its potential pharmacological activity.
Conformation Analysis and Dipole Moment Studies
The three-dimensional structure of the phenoxathiin moiety is a key determinant of its chemical and physical properties. The central thianthrene-like ring system is not planar but exists in a folded conformation. This puckered structure gives rise to different conformational possibilities, which can be explored using computational methods.
Conformational Analysis:
Quantum mechanical studies on substituted phenoxathiin derivatives have shown that the degree of puckering of the central heterocyclic ring is sensitive to the nature and position of substituents. researchgate.net For instance, computational analyses of phenoxathiin diazonium compounds, which feature a strong electron-withdrawing group, have revealed that substitutions can significantly alter the geometry of the phenoxathiin nucleus. researchgate.net The placement of substituents can either flatten or enhance the puckering of the ring system. researchgate.net
A theoretical conformational analysis would typically involve:
Geometry Optimization: To find the lowest energy (most stable) three-dimensional arrangement of the atoms.
Potential Energy Surface (PES) Scan: To explore the energy changes as a function of specific dihedral angles, revealing the different stable conformers and the transition states that separate them.
Dipole Moment Studies:
The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a crucial parameter for understanding its interaction with other molecules and external electric fields. Theoretical calculations are a powerful tool for determining the magnitude and direction of the dipole moment.
A computational study of the dipole moment of this compound would involve:
Calculation of the dipole moment for the optimized geometry of each stable conformer.
Analysis of the contribution of the different functional groups to the total dipole moment.
The following table illustrates hypothetical calculated dipole moments for different conformers of a substituted phenoxathiin, showcasing how the dipole moment can vary with conformation.
| Conformer | Dihedral Angle (°) | Calculated Dipole Moment (Debye) |
| Axial | 135 | 2.5 |
| Equatorial | 160 | 3.1 |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.
Host-Guest Interactions (e.g., with Cyclodextrins)
The ability of a molecule to form inclusion complexes with host molecules like cyclodextrins is of significant interest in fields such as drug delivery and materials science. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. nih.gov
The formation of an inclusion complex between this compound and a cyclodextrin (B1172386) would depend on several factors, including:
Size and Shape Compatibility: The dimensions of the this compound molecule must be suitable to fit within the cyclodextrin cavity.
Intermolecular Interactions: The stability of the complex is governed by non-covalent interactions such as van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding.
Computational methods, particularly molecular docking and molecular dynamics simulations, can be employed to investigate the feasibility and nature of such host-guest interactions. These studies can predict the most favorable binding orientation of the guest molecule within the host cavity and estimate the binding affinity.
A theoretical investigation of the host-guest interactions of this compound with a cyclodextrin (e.g., β-cyclodextrin) would typically involve:
Molecular Docking: To predict the preferred binding pose and estimate the binding energy.
Molecular Dynamics (MD) Simulations: To study the dynamic stability of the inclusion complex and analyze the intermolecular interactions over time.
The following table presents hypothetical binding energies for the inclusion of a phenoxathiin derivative with different types of cyclodextrins, as might be obtained from molecular docking calculations.
| Cyclodextrin Type | Cavity Diameter (Å) | Calculated Binding Energy (kcal/mol) |
| α-Cyclodextrin | 4.7 - 5.3 | -3.5 |
| β-Cyclodextrin | 6.0 - 6.5 | -5.2 |
| γ-Cyclodextrin | 7.5 - 8.3 | -4.8 |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.
Applications of 2 Bromoacetyl Phenoxathiin in Specialized Organic Synthesis
Development of Fluorescent Tracers and Probes
The inherent fluorescent properties of the phenoxathiin (B166618) nucleus make 2-[Bromoacetyl]phenoxathiin an excellent precursor for the synthesis of novel fluorescent tracers and probes. The reactivity of the α-bromoacetyl group facilitates the attachment of various molecular fragments, allowing for the fine-tuning of the resulting compound's photophysical properties.
A key synthetic strategy involves the reaction of this compound with alkali aroxides derived from various substituted phenols. This reaction, typically an SN2 process, proceeds by adding the bromo-ketone derivative to a solution of the aroxide, often facilitated by a crown ether specific to the cation (e.g., 15-crown-5 (B104581) for Na⁺ or 18-crown-6 (B118740) for K⁺). This leads to the formation of 2-(α-aryloxyacetyl)-phenoxathiin ethers. lew.ro These resulting ether compounds exhibit fluorescence, which can be monitored during the reaction progress using ultraviolet light (366 nm). lew.ro
The choice of the phenol (B47542) derivative directly influences the properties of the final fluorescent molecule. Researchers have successfully synthesized a range of these ethers by reacting this compound with phenols that are themselves biologically active or are important flavor components, thereby creating multifunctional molecules. lew.ro
Table 1: Examples of Fluorescent Ethers Synthesized from this compound
| Starting Phenol Derivative | Resulting 2-(α-aryloxyacetyl)-phenoxathiin Compound |
| Phenol | 2-(α-phenoxyacetyl)-phenoxathiin |
| Guaiacol | 2-(α-(2-methoxyphenoxy)acetyl)-phenoxathiin |
| 2,6-Dimethoxyphenol | 2-(α-(2,6-dimethoxyphenoxy)acetyl)-phenoxathiin |
| Eugenol (B1671780) | 2-(α-(4-allyl-2-methoxyphenoxy)acetyl)-phenoxathiin |
| Isoeugenol | 2-(α-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)acetyl)-phenoxathiin |
| 4-(3-Oxobutyl)-phenol ("Raspberry Ketone") | 2-(α-(4-(3-oxobutyl)phenoxy)acetyl)-phenoxathiin |
| Etoposide (a cytostatic drug) | Etoposide-linked 2-(α-aryloxyacetyl)-phenoxathiin |
This table is generated based on synthesis pathways described in research literature. lew.ro
Synthesis of Advanced Organic Materials with Hybrid Properties
The phenoxathiin scaffold is known for its ability to form stable cation radicals, a property that is exploited in the synthesis of advanced organic materials. The phenoxathiin cation radical (PO•+) can be generated and subsequently reacted with various unsaturated organic molecules to create novel materials with hybrid structures and properties. nih.gov
A significant application in this area is the stereospecific addition of the phenoxathiin cation radical to alkenes and cycloalkenes. nih.govnih.gov This reaction typically results in the formation of bis(10-phenoxathiiniumyl)alkane adducts. The process is highly stereospecific, with the configuration of the starting alkene determining the stereochemistry of the product. For instance:
Trans-alkenes yield erythro bisadducts. nih.gov
Cis-alkenes yield threo bisadducts. nih.gov
This stereospecificity is attributed to the formation of an intermediate episulfonium cation radical. nih.govresearchgate.net The resulting adducts, such as 1,2-bis(5-phenoxathiiniumyl)cycloalkane diperchlorates, are complex organic salts that combine the rigid, electro-active phenoxathiinium units with a flexible hydrocarbon backbone. nih.gov
These materials can be further modified. For example, treatment of the bisadducts with basic alumina (B75360) can induce elimination reactions, leading to the formation of (10-phenoxathiiniumyl)alkenes. nih.gov The ability to construct these elaborate molecular architectures through cation radical chemistry positions this compound and its derivatives as key building blocks for materials with potential applications in electronics and supramolecular chemistry.
Table 2: Products from the Reaction of Phenoxathiin Cation Radical with Alkenes
| Alkene Reactant | Product Type | Resulting Stereochemistry |
| trans-2-Butene | bis(10-phenoxathiiniumyl)alkane adduct | erythro |
| cis-2-Butene | bis(10-phenoxathiiniumyl)alkane adduct | threo |
| Cyclopentene | 1,2-bis(5-phenoxathiiniumyl)cycloalkane diperchlorate | Diaxial configuration of PO⁺ groups |
| Cyclohexene | 1,2-bis(5-phenoxathiiniumyl)cycloalkane diperchlorate | Diaxial configuration of PO⁺ groups |
This table summarizes findings from studies on the addition of phenoxathiin cation radicals to various alkenes. nih.govnih.gov
Precursor for Bioactive Scaffold Development in Medicinal Chemistry
In medicinal chemistry, the bromoacetyl group is a well-established reactive handle for constructing larger, polyfunctional heterocyclic systems, which are often the core of bioactive molecules. nih.govrsc.orgnih.gov this compound leverages this reactivity, allowing for its use as a precursor in the development of novel scaffolds with potential therapeutic applications. The phenoxathiin moiety itself is of interest due to the biological activities exhibited by this class of compounds. lew.ro
The versatility of this compound is demonstrated by its reaction with a wide range of nucleophiles to create diverse molecular frameworks. For example, its reaction with thiourea (B124793) leads to the formation of 4-(2-phenoxathiinyl)-2-aminothiazole hydrobromide, introducing a thiazole (B1198619) ring system which is a common feature in many pharmaceutical agents.
Furthermore, as mentioned previously, this compound can be conjugated with known biologically active molecules. The synthesis of an etoposide-phenoxathiin conjugate illustrates a powerful strategy in medicinal chemistry known as molecular hybridization, where two pharmacophores are combined to create a new chemical entity with potentially enhanced or novel activity. lew.ro Similarly, linking the phenoxathiin core to natural product-derived phenols like eugenol creates hybrid structures that merge the properties of both parent molecules. lew.ro This approach highlights the role of this compound as a foundational building block for creating diverse and complex molecules aimed at biological targets.
Medicinal Chemistry and Biological Activity Research on 2 Bromoacetyl Phenoxathiin Scaffolds
Design Principles for Phenoxathiin-Based Molecular Scaffolds
The design of bioactive molecules based on the phenoxathiin (B166618) scaffold is guided by several key principles rooted in its distinct chemical architecture. Phenoxathiin (C₁₂H₈OS) is a heterocyclic compound featuring a folded tricyclic system where two benzene (B151609) rings are fused to a central 1,4-oxathiin (B13834599) ring. nih.govsmolecule.comwikipedia.org This non-planar, butterfly-like conformation is a critical design element, influencing how the molecule interacts with biological targets. researchgate.net
Key design principles include:
Structural Rigidity and Conformation: The inherent folded geometry of the phenoxathiin nucleus provides a semi-rigid backbone. The degree of this folding, or puckering, can be modulated by substituents. For instance, theoretical studies on phenoxathiin diazonium compounds predict that the position of a substituent can significantly alter the puckering angle, with substitution at the 3-position inducing the most substantial flattening effect. researchgate.net This conformational control is crucial for optimizing the orientation of functional groups to fit into specific protein binding pockets.
Versatile Substitution: The phenoxathiin ring can be functionalized at various positions, allowing for the systematic exploration of chemical space. The 2-position is a common site for modification, as seen in 2-[Bromoacetyl]phenoxathiin, which acts as a reactive intermediate for creating a diverse library of derivatives. lew.rorsc.org The design strategy often involves reacting this intermediate with various nucleophiles, such as substituted phenoxides, to generate ethers with a range of electronic and steric properties. lew.ro
Physicochemical Properties: The scaffold possesses a balance of lipophilic and polar characteristics. The sulfur and oxygen heteroatoms introduce polarity and potential hydrogen bond accepting sites, while the fused benzene rings contribute to its lipophilicity. ontosight.ai This balance is fundamental for influencing a compound's pharmacokinetic profile, including its solubility and ability to cross biological membranes. lew.ro
Bioisosteric Replacement: The phenoxathiin scaffold can be considered a bioisostere of other tricyclic systems like phenothiazine (B1677639) and phenoxazine, which are known to have a wide range of biological activities. nih.govnih.gov Design strategies may leverage findings from these related scaffolds to guide the development of new phenoxathiin derivatives with novel or improved activity profiles.
Inspiration from Natural Products: The overarching strategy of using core scaffolds derived from privileged structures is a common principle in medicinal chemistry. nih.gov While phenoxathiin itself is synthetic, its rigid, three-dimensional shape mimics structural motifs found in nature, providing a foundation for creating "pseudo-natural products" that can interact with biological systems. wikipedia.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Phenoxathiin Derivatives
Structure-Activity Relationship (SAR) studies are essential for deciphering how the chemical structure of a phenoxathiin derivative correlates with its biological function. These studies provide a roadmap for optimizing lead compounds to enhance potency and selectivity.
The biological activity of phenoxathiin derivatives is highly dependent on the type and placement of substituents on the tricyclic core and its side chains.
Substitution at the 2-Position: The acetyl group at the 2-position is a key anchor for derivatization. In studies of 2-(aryloxy-α-acetyl)-phenoxathiin derivatives, synthesized from 2-(α-bromoacetyl)-phenoxathiin, the nature of the appended aryloxy group significantly influences the molecule's properties. lew.ro The hydrophobicity/hydrophilicity balance, a critical determinant of interaction with biomembranes and receptors, is directly modulated by the substituents on the terminal phenol (B47542) ring. lew.ro
The following table summarizes the substitution patterns for a series of synthesized 2-(α-aryloxyacetyl)-phenoxathiin derivatives. lew.ro
| Compound | -Ar Group in the Aryloxy Moiety | Source Phenol |
|---|---|---|
| 3a | Phenyl | Phenol |
| 3b | 2-Methoxyphenyl | Guaiacol |
| 3c | 2,6-Dimethoxyphenyl | 2,6-Dimethoxyphenol |
| 3d | 4-Allyl-2-methoxyphenyl | Eugenol (B1671780) |
| 3e | 4-(1-Propenyl)-2-methoxyphenyl | Isoeugenol |
| 3f | 4-(3-Oxobutyl)phenyl | 4-(4-Hydroxyphenyl)-2-butanone |
| 3g | Etoposide-derived group | Etoposide |
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of novel compounds, thereby guiding synthetic efforts. nih.govmdpi.comnih.gov
For phenoxathiin derivatives, research has focused on Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR. One study successfully correlated the molecular hydrophobicity (Rₘ₀), an important factor for bioavailability, of 2-(aryloxy-α-acetyl)-phenoxathiin derivatives with calculated physicochemical parameters. researchgate.net The key descriptors identified were:
logSₒ: The logarithm of water solubility.
logP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
ΔGբ: The Gibbs energy of formation.
HOMA (Harmonic Oscillator Model of Aromaticity): An index of aromaticity.
ZEP: A weighted electronic distance based topological index. researchgate.net
The study found that a biparametric regression equation using logSₒ and HOMA provided a good correlation for hydrophobicity. The inclusion of the topological index ZEP further improved the predictive power of the models. researchgate.net Such QSAR models reveal that a combination of solubility, aromatic character, and molecular topology governs the hydrophobic nature of these derivatives, which is intrinsically linked to their biological activity potential. lew.roresearchgate.net
Theoretical Elucidation of Molecular Mechanisms of Action
Computational methods provide powerful tools to investigate how this compound derivatives might exert their biological effects at a molecular level. These in silico approaches can predict ligand-protein binding and identify potential biological targets.
Computational docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand (the phenoxathiin derivative) and a protein target. nih.gov These simulations predict the preferred binding pose of the ligand within the protein's active site and estimate the binding affinity.
While specific docking studies for this compound are not widely published, studies on related structures and general principles are informative. For instance, a fluorescence study on carboxy-phenoxathiin derivatives demonstrated their ability to bind to bovine serum albumin (BSA), a model protein. lew.ro The study observed a decrease in fluorescence intensity upon protein binding, indicating an interaction. lew.ro Analysis of the data suggested the formation of a 1:1 complex with a binding constant of approximately 7000 M⁻¹. lew.ro This experimental finding supports the idea that phenoxathiin derivatives can engage with protein binding sites.
Computational studies on other heterocyclic scaffolds, like phenothiazines, have identified key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues (e.g., with acetylcholinesterase) as being crucial for binding. nih.gov Similarly, MD simulations can reveal the stability of a protein-ligand complex over time and highlight which amino acid residues are critical for maintaining the interaction.
Theoretical studies and in silico screening can help identify potential protein targets for a given class of compounds. Based on the known activities of the broader phenoxathiin family and related heterocyclic systems, several potential targets can be hypothesized.
Enzymes: Phenoxathiins have been reported to act as inhibitors of enzymes like thrombin and monoamine oxidase A. rsc.org In silico target prediction tools, such as SwissTargetPrediction, which function based on 2D/3D structural similarity to known active compounds, could identify these and other enzymes as likely targets. nih.gov
Receptors and Transporters: Related phenothiazine derivatives are known to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Given the structural similarities, it is plausible that phenoxathiin scaffolds could also bind to neurotransmitter receptors.
Cholinesterases: In silico screening of phenothiazine derivatives identified acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as common potential targets. nih.gov Molecular docking studies confirmed that the most cytotoxic compounds fit well within the active sites of these enzymes. nih.gov This suggests that cholinesterases could also be a target class for phenoxathiin derivatives.
The following table lists potential molecular targets for phenoxathiin-like scaffolds, as suggested by studies on related compounds.
| Potential Target Class | Specific Example(s) | Rationale / Supporting Evidence |
|---|---|---|
| Enzymes | Thrombin, Monoamine Oxidase A | Reported activity for 2-substituted phenoxathiins. rsc.org |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Identified as a top candidate for related phenothiazine scaffolds via in silico screening. nih.gov |
| Receptors / Transporters | Dopamine Receptors, Serotonin Receptors | Known targets for the structurally related phenothiazine antipsychotics. nih.gov |
| Carrier Proteins | Serum Albumin (e.g., BSA) | Experimental evidence of binding for carboxy-phenoxathiin derivatives. lew.ro |
Entwicklung von Sondenmolekülen für die biochemische Forschung
Die Entwicklung von Sondenmolekülen ist ein entscheidender Aspekt der biochemischen Forschung und ermöglicht die Untersuchung der Funktion, des Standorts und der Interaktionen von Biomolekülen in komplexen biologischen Systemen. Das 2-[Bromacetyl]phenoxathiin-Gerüst stellt aufgrund seiner einzigartigen Kombination aus einer reaktiven Einheit und einem fluoreszierenden Kern eine vielversprechende Plattform für die Entwicklung solcher Sonden dar.
Das Vorhandensein der Bromacetylgruppe verleiht dem Molekül eine Reaktivität, die für das Affinitäts-Labeling, eine Technik zur Identifizierung und Charakterisierung von Proteinbindungsstellen, von entscheidender Bedeutung ist. Die α-Bromketon-Einheit ist ein Elektrophil, das kovalente Bindungen mit nukleophilen Aminosäureresten wie Cystein und Histidin innerhalb der aktiven Zentren von Enzymen oder an den Schnittstellen von Protein-Protein-Wechselwirkungen eingehen kann. Diese irreversible Bindung ermöglicht die stabile Markierung und anschließende Identifizierung von Zielproteinen.
Darüber hinaus ist der Phenoxathiin-Kern selbst für seine fluoreszierenden Eigenschaften bekannt. lew.ro Phenoxathiin-Analoga wie Phenoxazin und Phenothiazin wurden erfolgreich als Fluorophore in der Entwicklung von Sonden für die biologische Bildgebung eingesetzt. nih.gov Die Fluoreszenz des Phenoxathiin-Ringsystems ist empfindlich gegenüber seiner lokalen Umgebung, was die Entwicklung von "Turn-on"- oder ratiometrischen Sonden ermöglicht, bei denen sich das Fluoreszenzsignal bei der Bindung an ein Zielmolekül signifikant ändert. Diese Eigenschaft ist besonders wertvoll für die Reduzierung von Hintergrundsignalen und die Erhöhung der Empfindlichkeit bei bildgebenden Verfahren in lebenden Zellen.
Obwohl 2-[Bromacetyl]phenoxathiin selbst in der veröffentlichten Literatur nicht explizit als Sondenmolekül beschrieben wurde, legen seine chemischen Eigenschaften ein erhebliches Potenzial für diese Anwendung nahe. Die Kombination aus einer kovalent bindenden Bromacetylgruppe und einem fluoreszierenden Phenoxathiin-Gerüst bietet eine Grundlage für das Design von Affinitätssonden, mit denen spezifische Proteine in komplexen biologischen Gemischen markiert und visualisiert werden können.
Die Entwicklung solcher Sonden würde typischerweise die folgenden Schritte umfassen:
Synthese und Charakterisierung: Die Synthese von 2-[Bromacetyl]phenoxathiin und seine anschließende Charakterisierung, um seine Reinheit und Reaktivität sicherzustellen.
Screening an Zielproteinen: Die Untersuchung der Reaktivität der Verbindung gegenüber einer Reihe von Proteinen, insbesondere solchen mit bekannten nukleophilen Resten in ihren aktiven Zentren.
Optimierung des Gerüsts: Mögliche Modifikationen des Phenoxathiin-Kerns zur Feinabstimmung seiner fluoreszierenden Eigenschaften, wie z. B. die Verschiebung der Emissionswellenlänge in den längerwelligen Bereich, um die Autofluoreszenz von Zellen zu minimieren.
Validierung in zellulären Systemen: Die Prüfung der zellulären Permeabilität der Sonde und ihrer Fähigkeit, spezifische Proteine in lebenden Zellen zu markieren.
Die potenziellen Anwendungen für auf 2-[Bromacetyl]phenoxathiin basierende Sonden sind vielfältig und umfassen die Identifizierung neuer Arzneimittelziele, die Untersuchung von Enzymmechanismen und die Visualisierung subzellulärer Strukturen.
Tabelle 1: Wichtige im Artikel erwähnte chemische Verbindungen
| Verbindungsname |
| 2-[Bromacetyl]phenoxathiin |
| Phenoxazin |
| Phenothiazin |
| Cystein |
| Histidin |
Q & A
Basic: What are the common synthetic routes for preparing 2-[bromoacetyl]phenoxathiin derivatives, and how do reaction conditions influence product yield?
Answer:
The synthesis typically involves SN2 substitution reactions of 2-(α-bromoacetyl)-phenoxathiin (3 ) with substituted formyl-aroxides (2a-h ) in the presence of crown ethers (C.E.) to stabilize intermediate oxyanions. Key factors include:
- Solvent choice : Dichloromethane is preferred for its ability to dissolve crown ether complexes and facilitate nucleophilic displacement .
- Reaction time : Varies from 24–192 hours depending on substituent steric/electronic effects (e.g., bulky groups require longer reaction times) .
- Temperature : Reactions are conducted at room temperature to avoid side reactions like hydrolysis of bromoacetyl groups .
- Product isolation : Preparative TLC with solvents like 1,2-dichloroethane or toluene is used for purification, yielding 45–75% depending on substituent position (ortho, meta, para) .
Basic: How is thin-layer chromatography (TLC) utilized to monitor the synthesis and purity of this compound derivatives?
Answer:
TLC behavior on silica gel 60 GF254 plates reveals critical insights:
- Mobile phase polarity : Rf values decrease with increasing solvent ET(30) (empirical polarity parameter). For example, 1,2-dichloroethane (ET=40.7) yields higher Rf values than toluene (ET=33.9) .
- Structural trends : Derivatives with naphtho[3,2-b]furanyl groups (e.g., 8 ) exhibit higher Rf values than benzofuranyl derivatives (e.g., 5e-h ) due to reduced polarity .
- Fluorescence detection : Compounds show yellow fluorescence under UV (λmax=366 nm), aiding in tracking reaction progress and purity assessment .
Table 1: Rf Values of Selected Derivatives in Different Solvents
| Compound | 1,2-Dichloroethane | Dichloromethane | Toluene |
|---|---|---|---|
| 4a | 0.32 | 0.28 | 0.18 |
| 5e | 0.65 | 0.58 | 0.45 |
| 8 | 0.78 | 0.72 | 0.62 |
Advanced: How do structural modifications in starting materials affect reaction pathways and product distribution?
Answer:
Substituent position (ortho, meta, para) dictates reaction pathways:
- Ortho-formyl substrates : Form 2-(α-formylaryloxyacetyl)-phenoxathiin derivatives (4a-d ) via direct SN2 displacement .
- Meta-formyl substrates : Undergo Rap-Stoermer-type cyclization to form benzofuranyl derivatives (5e-h ) due to intramolecular aldol condensation .
- Naphthol derivatives : Yield naphtho[3,2-b]furanyl compounds (8 ) through dehydration and crotonization .
- Steric effects : Bulky substituents (e.g., acetyl groups) reduce Rf values by increasing molecular planarity and π-π interactions with silica gel .
Advanced: What methodologies resolve discrepancies in melting points and spectral data during characterization?
Answer:
Discrepancies (e.g., literature mp=128–131°C vs. observed mp=146–149°C for 1 ) arise from:
- Purification methods : Recrystallization from glacial acetic acid improves purity and elevates melting points .
- Analytical validation : Use ¹H/¹³C NMR to confirm structural integrity. For example, 5e shows characteristic signals at δ 8.03 ppm (H-13, s) and 181.35 ppm (C-11, carbonyl) .
- Cross-referencing : Compare data with substituent hydrophobicity (logP) calculated via QSAR models (e.g., topological index ZEP) .
Advanced: How can QSAR models predict physicochemical properties of this compound derivatives?
Answer:
- Hydrophobicity (logP) : Calculated using topological indices (e.g., ZEP index) correlating with TLC-derived RM₀ values. Higher ZEP indices correspond to increased hydrophobicity .
- Solvent effects : Hansch-Leo substituent constants predict solvent-dependent reactivity (e.g., polar solvents stabilize charge-separated intermediates in SN2 reactions) .
- Validation : Experimental RM₀ values from RP-TLC align with computed hydrophobicity, enabling predictive modeling for novel derivatives .
Table 2: Correlation Between Calculated logP and Experimental RM₀
| Compound | Calculated logP | Experimental RM₀ |
|---|---|---|
| 4a | 3.12 | 0.32 |
| 5e | 4.05 | 0.65 |
| 8 | 4.87 | 0.78 |
Advanced: How do solvent polarity and reaction mechanisms influence stereochemical outcomes?
Answer:
- Cation radical intermediates : Phenoxathiin cation radicals (PO*⁺) add stereospecifically to alkenes via episulfonium ion intermediates, yielding (E)- or (Z)-adducts depending on alumina basicity .
- Solvent polarity : Acetonitrile stabilizes radical intermediates, favoring trans-addition, while nonpolar solvents promote cis-adducts through π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
